molecular formula C8H11NO3S B3377994 3-Methanesulfonyl-4-methoxyaniline CAS No. 13736-78-2

3-Methanesulfonyl-4-methoxyaniline

Cat. No.: B3377994
CAS No.: 13736-78-2
M. Wt: 201.25 g/mol
InChI Key: JATZCBRBGUIRIX-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-4-methoxyaniline (CAS 13736-78-2) is an aromatic amine derivative featuring a benzene ring substituted with a methanesulfonyl group (-SO₂CH₃) at position 3, a methoxy group (-OCH₃) at position 4, and an amino group (-NH₂) at position 1 (ortho to the methoxy group) . Its molecular formula is C₈H₁₁NO₃S, with a molecular weight of 209.25 g/mol. Limited toxicological data are available, and its precise industrial uses remain unspecified in current literature .

Properties

IUPAC Name

4-methoxy-3-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-12-7-4-3-6(9)5-8(7)13(2,10)11/h3-5H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATZCBRBGUIRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Methanesulfonyl-4-methoxyaniline involves the reduction of 2-methoxy-1-(methylsulfonyl)-4-nitrobenzene using tin(II) chloride in ethanol. The reaction mixture is heated to reflux for one hour under an argon atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including reduction and substitution reactions, under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonyl-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The methoxy and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Tin(II) chloride in ethanol is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfone derivatives, amino derivatives, and substituted aniline compounds.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
3-Methanesulfonyl-4-methoxyaniline has been investigated for its potential as an antiviral agent, particularly against coronaviruses. Studies have shown that compounds derived from this structure can inhibit the main protease (3CLpro) of SARS-CoV-2, which is essential for viral replication. For instance, structure-based optimization of related compounds has led to significant biochemical inhibition against SARS-CoV-2, suggesting that modifications to the methoxyaniline structure can enhance antiviral efficacy .

Enzyme Inhibition
The compound also plays a role in enzyme inhibition studies. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their activity. This property is crucial for developing drugs targeting specific enzymes involved in disease pathways.

Organic Synthesis

Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of complex organic molecules through reactions such as sulfonation and substitution. The compound's ability to undergo oxidation and reduction reactions allows for the formation of diverse derivatives that can be further explored for different applications.

Multicomponent Reactions
Recent advancements have highlighted the utility of this compound in multicomponent reactions (MCRs), which are valuable in synthesizing natural products and pharmaceuticals. MCRs involving methoxyaniline derivatives have shown promise in producing molecular skeletons with significant biological activities, including anti-cancer and anti-inflammatory properties .

Biological Studies

Protein Interaction Studies
Research indicates that this compound can be employed to study protein interactions and enzyme mechanisms. Its structural features allow it to interact selectively with various biomolecules, providing insights into the dynamics of enzyme-substrate relationships .

Potential Toxicity Assessments
The compound's biological activity necessitates assessments of its toxicity and safety profile. Studies have indicated that while it possesses beneficial properties, it also requires careful evaluation regarding its mutagenic potential and overall safety in pharmaceutical applications .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntiviral ActivityInhibits SARS-CoV-2 main protease; potential for drug development .
Organic SynthesisIntermediate for complex organic moleculesEssential in synthesis pathways; versatile reactivity.
Biological StudiesProtein interaction studiesUseful for understanding enzyme mechanisms; selective interactions .
Toxicity AssessmentsSafety evaluationsRequires assessment for mutagenicity; important for pharmaceutical safety .

Case Studies

Case Study 1: Antiviral Optimization
A study focused on optimizing derivatives of this compound against SARS-CoV-2 demonstrated that structural modifications could enhance potency and selectivity against viral targets. The optimized compounds showed robust nanomolar inhibition against the virus, indicating a promising avenue for therapeutic development.

Case Study 2: Enzyme Inhibition Mechanism
Research into the mechanism of action revealed that this compound interacts with specific enzymes by forming covalent bonds through its sulfonyl group. This interaction was shown to effectively inhibit enzyme activity, providing a basis for further drug design targeting similar pathways.

Mechanism of Action

The mechanism of action of 3-Methanesulfonyl-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and methoxy groups play a crucial role in its reactivity and biological activity. These functional groups can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

N-(4-Amino-3-methoxyphenyl)methanesulfonamide (CAS 57165-06-7)

  • Molecular Formula : C₈H₁₂N₂O₃S
  • Structure: Features a methanesulfonamide (-NHSO₂CH₃) group linked to the amino-substituted benzene ring, with methoxy at position 3 and amino at position 4 .
  • Key Differences : Unlike this compound, the sulfonyl group is bonded to the nitrogen of the aniline (forming a sulfonamide) rather than directly to the aromatic ring. This alters electronic effects and reactivity.

Metsulfuron-Methyl (CAS 74223-64-6)

  • Molecular Formula : C₁₄H₁₅N₅O₆S
  • Structure : A sulfonylurea herbicide with a benzoate ester core, a sulfonylurea bridge (-SO₂NHCONH-), and triazine substituents .
  • Key Differences : While both compounds contain sulfonyl groups, metsulfuron-methyl’s urea linkage and triazine ring make it a larger, more complex molecule optimized for herbicidal activity.
  • Applications : Widely used in agriculture to control broadleaf weeds .

1-Nitro-3-(trifluoromethanesulfonyl)benzene (CAS 1548-72-7)

  • Molecular Formula: C₇H₄F₃NO₄S
  • Structure: Benzene substituted with nitro (-NO₂) at position 1 and trifluoromethanesulfonyl (-SO₂CF₃) at position 3 .
  • Key Differences : The trifluoromethanesulfonyl group is more electron-withdrawing than methanesulfonyl, and the nitro group enhances electrophilicity.
  • Applications: Likely used as a reactive intermediate in organofluorine chemistry .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituents (Position) Key Functional Groups Applications
This compound 13736-78-2 C₈H₁₁NO₃S -SO₂CH₃ (3), -OCH₃ (4), -NH₂ (1) Sulfonyl, methoxy, amino Synthesis intermediate
N-(4-Amino-3-methoxyphenyl)methanesulfonamide 57165-06-7 C₈H₁₂N₂O₃S -NHSO₂CH₃ (N-linked), -OCH₃ (3), -NH₂ (4) Sulfonamide, methoxy, amino Research chemical
Metsulfuron-methyl 74223-64-6 C₁₄H₁₅N₅O₆S Sulfonylurea bridge, triazine, benzoate ester Sulfonylurea, triazine Herbicide
1-Nitro-3-(trifluoromethanesulfonyl)benzene 1548-72-7 C₇H₄F₃NO₄S -NO₂ (1), -SO₂CF₃ (3) Trifluoromethanesulfonyl, nitro Fluoroorganic synthesis

Electronic and Reactivity Considerations

  • Electron Effects: Methoxy (-OCH₃) is electron-donating via resonance, activating the ring toward electrophilic substitution. Methanesulfonyl (-SO₂CH₃) is strongly electron-withdrawing, deactivating the ring and directing incoming electrophiles to meta/para positions.
  • Reactivity: The amino group in this compound makes it susceptible to diazotization and coupling reactions, useful in dye or drug synthesis. Sulfonylurea herbicides like metsulfuron-methyl rely on enzymatic inhibition (acetolactate synthase) for activity, a mechanism absent in simpler aniline derivatives .

Biological Activity

3-Methanesulfonyl-4-methoxyaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C9H11NO3S\text{C}_9\text{H}_{11}\text{N}\text{O}_3\text{S}

This compound features a methanesulfonyl group and a methoxy group attached to an aniline structure, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis often begins with 4-methoxyaniline.
  • Sulfonation Reaction : The methanesulfonyl group is introduced via sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide-pyridine complex.
  • Purification : The crude product is purified through recrystallization or chromatography techniques to isolate the desired compound.

Biological Activities

This compound has been studied for several biological activities, including:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of aniline have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable activity .
  • Antioxidant Properties : The presence of the methoxy group is known to enhance antioxidant activity. Studies have shown that related compounds can scavenge free radicals effectively, which may also apply to this compound .
  • Anticancer Potential : Initial findings suggest that this compound could inhibit the proliferation of cancer cell lines, including MCF-7 and HCT-116. In vitro studies have demonstrated that modifications in the aniline structure can lead to varying degrees of cytotoxicity against these cancer cells .

Understanding the mechanism of action for this compound involves examining how it interacts with biological targets:

  • Enzyme Inhibition : Similar compounds have been found to inhibit enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancer cells.
  • Receptor Interaction : The binding affinity to specific receptors may modulate signaling pathways associated with cell growth and apoptosis, providing insights into its therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing context for understanding this compound:

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial effects of various methoxy-substituted anilines against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications significantly influenced activity levels, with some derivatives showing potent effects similar to established antibiotics .
  • Antioxidant Efficacy :
    • Research involving DPPH radical scavenging assays demonstrated that certain methoxy-substituted anilines exhibited strong antioxidant properties. This suggests that this compound may similarly contribute to oxidative stress reduction in biological systems .
  • Cytotoxicity Assessments :
    • In vitro studies on cancer cell lines revealed that derivatives of sulfonyl-anilines could induce apoptosis at specific concentrations. This highlights the potential for developing new anticancer agents based on the structural framework of this compound .

Q & A

Q. How can researchers quantify trace impurities in this compound using advanced chromatography?

  • Methodology : Employ UPLC-QTOF-MS with a C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid/ACN gradient. Detect impurities like residual 4-methoxyaniline (m/z 138.1) and sulfonic acid byproducts (m/z 157.0) with LOD <0.1% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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